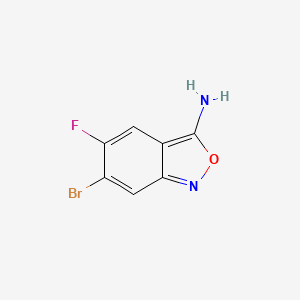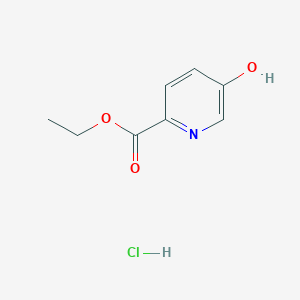
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps such as crystallization and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopyridine-2-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 5-hydroxypyridine-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 5-oxopyridine-2-carboxylate.
Reduction: Ethyl 5-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 5-hydroxypyridine-2-carboxylate: The non-hydrochloride form of the compound.
Methyl 5-hydroxypyridine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
5-Hydroxypyridine-2-carboxylic acid: The parent acid form of the compound.
Uniqueness
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for aqueous applications. The presence of both hydroxyl and ester groups provides versatility in chemical reactions and potential biological activities.
特性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-4-3-6(10)5-9-7;/h3-5,10H,2H2,1H3;1H |
InChIキー |
AKOIMWSVJILAAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C(C=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


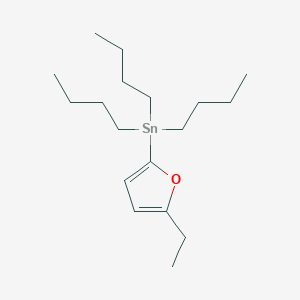
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
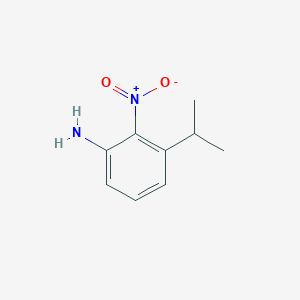
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)
![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
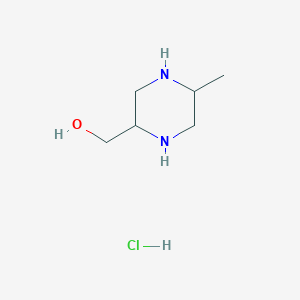
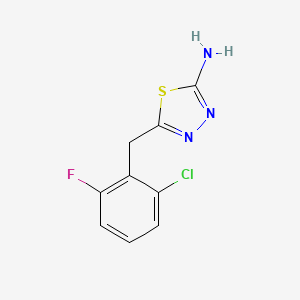
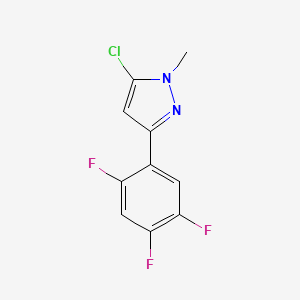


![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

